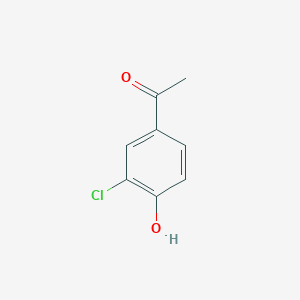

3'-Chloro-4'-hydroxyacetophenone

描述

属性

IUPAC Name |

1-(3-chloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTSPBYBJKGPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359984 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-29-7 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classic Fries Rearrangement with p-Toluenesulfonic Acid

In a modified protocol, o-chlorophenyl acetate undergoes rearrangement using p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst. The reaction proceeds at 80–110°C for 30 minutes, yielding a mixture of 2-hydroxy-3-chloroacetophenone (liquid) and 4-hydroxy-3-chloroacetophenone (solid). Steam distillation isolates the liquid isomer, achieving a 58% yield.

Reaction Conditions:

-

Catalyst: PTSA (0.042 mol per 0.091 mol substrate)

-

Temperature: 80–110°C

-

Time: 30 minutes

-

Isolation: Steam distillation

Advantages:

-

Avoids hazardous Lewis acids like AlCl₃.

-

Short reaction time and moderate yields.

Limitations:

-

Requires separation of ortho/para isomers.

-

Limited scalability due to manual distillation.

Friedel-Crafts acylation enables direct introduction of acyl groups to aromatic rings, often coupled with subsequent functionalization.

Protected Hydroxyl Group Strategy

A patent describes the synthesis of 4-chloro-4'-hydroxybenzophenone via Friedel-Crafts acylation of anisole (methoxy-protected phenol) with p-chlorobenzoyl chloride using a magnetically separable AlCl₃-SiO₂@γ-Fe₂O₃ catalyst. Adapting this method for 3'-chloro-4'-hydroxyacetophenone would involve:

-

Acylation of 3-chloroanisole with acetyl chloride.

-

Demethylation of the methoxy group using HBr or BBr₃.

-

Catalyst: AlCl₃-SiO₂@γ-Fe₂O₃ (20 mol%)

-

Solvent: Dichloromethane

-

Temperature: 60–120°C

-

Yield: Up to 93% (for analogous reactions)

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 20 mol% |

| Reaction Temperature | 60–120°C |

| Solvent | Dichloromethane |

| Yield | 91–93% (model compound) |

Challenges:

-

Demethylation step introduces additional complexity.

-

Regioselectivity dependent on substituent positioning.

Transition Metal-Catalyzed Coupling: Nickel-Mediated Synthesis

Nickel-catalyzed reactions offer a modern alternative for constructing carbon-carbon bonds under milder conditions.

Coupling of Arylboronic Acids with Nitriles

A NiBr₂·diglyme/1,10-phenanthroline system facilitates the coupling of 3-chlorophenylboronic acid with acetonitrile in water, producing 3'-chloroacetophenone in 73% yield. To introduce the hydroxyl group, post-synthetic oxidation or hydroxylation (e.g., via directed ortho-metalation) could be employed.

-

Catalyst: NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%)

-

Base: NaHCO₃ (2 equiv)

-

Solvent: HCFC-244bb/water biphasic system

-

Temperature: 100°C (5 hours)

Potential Pathway:

-

Synthesize 3'-chloroacetophenone via coupling.

-

Introduce hydroxyl group via electrophilic aromatic substitution (e.g., nitration followed by reduction).

Claisen-Schmidt Condensation: Chalcone Intermediate Approach

While primarily used for chalcone synthesis, Claisen-Schmidt condensation can be adapted for acetophenone derivatives.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Scalability | Green Metrics | Key Challenges |

|---|---|---|---|---|

| Fries Rearrangement | 58% | Moderate | Low solvent use | Isomer separation |

| Friedel-Crafts | ~90%* | High | Recyclable catalyst | Demethylation required |

| Nickel Catalysis | 73%* | Moderate | Aqueous conditions | Post-functionalization needed |

| Claisen-Schmidt | N/A | Low | Solvent recycling | Multi-step modification |

*Yields reported for analogous reactions.

Industrial and Environmental Considerations

-

Catalyst Recovery: Magnetic catalysts (e.g., AlCl₃-SiO₂@γ-Fe₂O₃) enhance sustainability by enabling reuse.

-

Solvent Selection: PEG-400 reduces volatile organic compound (VOC) emissions in condensation reactions.

-

Waste Minimization: Biphasic systems (HCFC-244bb/water) improve atom economy in nickel-catalyzed syntheses .

化学反应分析

Types of Reactions: 1-(3-Chloro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

科学研究应用

Organic Synthesis

3'-Chloro-4'-hydroxyacetophenone is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for various chemical compounds, including:

- Pharmaceuticals : It is involved in the synthesis of active pharmaceutical ingredients (APIs) due to its functional groups that facilitate further chemical modifications.

- Dyes and Pigments : The compound can be transformed into various dyes, leveraging its chromophoric properties.

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Pharmaceuticals | Intermediate for APIs |

| Dyes and Pigments | Precursor for dye synthesis |

| Agrochemicals | Used in the production of herbicides and pesticides |

Pharmaceutical Research

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Studies have indicated:

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Some studies suggest that it may help reduce inflammation, which could be beneficial in treating various inflammatory diseases.

Case Study Insights

A study published in a peer-reviewed journal demonstrated that modifications of this compound led to compounds with enhanced antimicrobial activity against specific bacterial strains. This highlights its potential as a lead compound in drug discovery .

Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in:

- Chromatography : It serves as a standard for high-performance liquid chromatography (HPLC) due to its well-defined chemical properties.

- Spectroscopy : The compound's distinct spectral characteristics allow it to be used as a reference material in UV-visible spectroscopy.

Material Science

In material science, this compound has potential applications in the development of:

- Polymeric Materials : Its functional groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

作用机制

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic aromatic substitution reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

2-Chloro-4'-hydroxyacetophenone (CAS: 6305-04-0)

- Molecular Formula : C₈H₇ClO₂ (same as target compound).

- Key Difference : Chlorine at the ortho position (2') instead of meta (3').

4'-Hydroxyacetophenone (CAS: 99-93-4)

- Molecular Formula : C₈H₈O₂.

- Key Difference : Lacks the chlorine atom.

- Impact : The absence of chlorine reduces electron-withdrawing effects, increasing the hydroxyl group’s acidity (pKa ~8.0) compared to the target compound (pKa 6.70) .

3'-Chloro-4'-fluoroacetophenone (CAS: 2923-66-2)

- Molecular Formula : C₈H₆ClFO.

- Key Difference : Fluorine replaces the hydroxyl group.

- Impact : Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, favoring nucleophilic attacks. However, the lack of a hydroxyl group eliminates hydrogen-bonding capability, reducing solubility in polar solvents .

Functional Group Modifications

1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9)

- Molecular Formula : C₈H₇ClO₂ (same as target compound).

- Key Difference : Hydroxyl and chlorine positions are swapped (hydroxyl at 3', chlorine at 4').

- Impact : Altered substituent positions may influence biological activity. For example, derivatives of the target compound exhibit IC₅₀ values <10 µM against glioblastoma stem cells, while swapped isomers show reduced potency .

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 703-97-9)

- Molecular Formula : C₈H₆ClFO₂.

- Key Difference : Additional fluorine at 4' and hydroxyl at 2'.

Methoxy-Substituted Analogs

3',5'-Dimethoxy-4'-hydroxyacetophenone (CAS: 2478-38-8)

- Molecular Formula : C₁₀H₁₂O₄.

- Key Difference : Methoxy (-OCH₃) groups at 3' and 5' positions.

- Impact : Methoxy groups enhance lipophilicity, improving membrane permeability in drug delivery systems. This compound is a key intermediate in synthesizing optical materials due to its extended conjugation .

1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS: 151340-06-6)

Halogenated Derivatives

4'-Chloroacetophenone (CAS: 99-91-2)

- Molecular Formula : C₈H₇ClO.

- Key Difference : Lacks the hydroxyl group.

Data Table: Comparative Properties of Selected Compounds

生物活性

3'-Chloro-4'-hydroxyacetophenone (C8H7ClO2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various research findings and case studies.

This compound is characterized by the presence of a chloro group and a hydroxyl group on the aromatic ring, which may influence its biological activity. The compound has a molecular weight of 170.59 g/mol and is soluble in organic solvents, making it suitable for various chemical reactions and biological assays.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Research indicates that this compound exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

- DPPH Scavenging Assay : In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, this compound demonstrated a notable ability to scavenge free radicals. Its activity was compared with ascorbic acid, a standard antioxidant. The results indicated that the compound's effectiveness is comparable to established antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 70% |

| Ascorbic Acid | 80% |

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The MTT assay is commonly used to assess cytotoxicity.

- Case Study : In vitro studies showed that the compound exhibited cytotoxic effects on human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The IC50 values indicated that it was more effective against U-87 cells than MDA-MB-231 cells, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 25 |

| MDA-MB-231 | 40 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Various studies have reported its effectiveness against different bacterial strains.

- Study Findings : The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 70 µg/mL |

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets:

- Radical Scavenging : The hydroxyl group plays a critical role in donating electrons to free radicals, thus neutralizing them.

- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : Its hydrophobic characteristics enable it to integrate into lipid membranes, disrupting their integrity and function in microbial cells.

常见问题

Q. Optimization Tools :

- Design of Experiments (DoE) to map parameter interactions.

- In-situ monitoring via FT-IR or Raman spectroscopy .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in metal complexation?

Answer:

The chloro (electron-withdrawing) and hydroxyl (electron-donating) groups create a polarized electronic environment:

- Coordination Sites : Hydroxyl oxygen acts as a primary donor, while the carbonyl oxygen may participate in chelation. Chlorine can stabilize metal-ligand bonds via inductive effects.

- Metal Selectivity : Transition metals (e.g., Cu²⁺, Fe³⁺) favor binding with hydroxyl groups, as observed in azo-acetophenone complexes where hydroxyl O-H bands disappear upon coordination .

- Redox Activity : Electron-withdrawing chloro groups enhance ligand-to-metal charge transfer, relevant in catalytic applications.

Advanced: What analytical methods are recommended for assessing the purity of this compound in multi-step syntheses?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) at 1 mL/min.

- Melting Point Analysis : Compare observed mp (literature: ~172–176°C for analogs) to detect impurities .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺ at m/z 185).

- Elemental Analysis : Validate C, H, Cl, and O percentages (±0.3% theoretical) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。